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molecular formula C5H2Br2ClN B061691 2,5-Dibromo-3-chloropyridine CAS No. 160599-70-2

2,5-Dibromo-3-chloropyridine

Cat. No. B061691
M. Wt: 271.34 g/mol
InChI Key: FMPHOXAZOVLRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05629428

Procedure details

36.0 g (172.7 mmol) of 5-bromo-3-chloro-2-hydroxypyridine are stirred at 160° C. for 6 hours in 320 ml of phosphorus tribromide. The reaction mixture is cooled to room temperature and poured carefully into ice water. After 2 hours, the mixture is extracted three times with 500 ml of dichloromethane in each case. The combined organic phases are washed with sodium bicarbonate solution until neutral, dried over Na2SO4 and filtered, and the filtrate is evaporated to dryness. Chromatographic purification (silica gel/dichloromethane) gives 20.53 g of 3-chloro-2,5-dibromopyridine. ##STR14## m.p.: 40°-41° C.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:9])[C:5](O)=[N:6][CH:7]=1.P(Br)(Br)[Br:11]>>[Cl:9][C:4]1[C:5]([Br:11])=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)O)Cl
Name
Quantity
320 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with 500 ml of dichloromethane in each case
WASH
Type
WASH
Details
The combined organic phases are washed with sodium bicarbonate solution until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (silica gel/dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 20.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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